

# Spectroscopic Analysis: A Comparative Guide to the Reduction of Vanillin to Vanillyl Alcohol

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## Compound of Interest

**Compound Name:** 4-(Tert-butyl dimethylsilyloxymethyl)pyridine

**Cat. No.:** B028490

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This guide provides a detailed spectroscopic comparison of the starting material, vanillin, and its reduction product, vanillyl alcohol. The transformation from an aldehyde (vanillin) to a primary alcohol (vanillyl alcohol) is a fundamental reaction in organic synthesis, often employed in the development of pharmaceuticals and flavoring agents. Confirmation of this conversion is critically dependent on spectroscopic analysis, which reveals key changes in functional groups. This document outlines the expected spectral changes and provides the experimental protocols necessary to perform the reaction and subsequent analyses.

## Data Presentation: Spectroscopic Comparison

The conversion of vanillin to vanillyl alcohol is characterized by distinct changes in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. The disappearance of the aldehyde functional group and the appearance of a primary alcohol functional group are the key transformations to monitor.

| Spectroscopic Technique                   | Vanillin (Starting Material)   | Vanillyl Alcohol (Product)  | Rationale for Change  |
|---|--|---|---|
| IR Spectroscopy (cm <sup>-1</sup> )       | ~1700 (strong, sharp, C=O stretch), ~2720 & ~2820 (aldehyde C-H stretches)[1][2] | ~3200-3600 (strong, broad, O-H stretch), Absence of C=O stretch at ~1700[3]   | The carbonyl group (C=O) of the aldehyde is reduced to a hydroxyl group (-OH), leading to the appearance of a broad O-H signal and the disappearance of the C=O signal.     |
| <sup>1</sup> H NMR Spectroscopy (δ, ppm)  | ~9.8 (singlet, 1H, Aldehyde -CHO)[4]   | Absence of ~9.8 signal, ~4.6 (singlet, 2H, -CH <sub>2</sub> OH), ~2.0-4.0 (broad singlet, 1H, -OH, solvent dependent)[4][5] | The aldehyde proton is consumed and replaced by two new protons on the carbon bearing the hydroxyl group (-CH <sub>2</sub> OH) and one proton on the hydroxyl group itself. |
| <sup>13</sup> C NMR Spectroscopy (δ, ppm) | ~191 (Aldehyde C=O) [2]  | Absence of ~191 signal, ~65 (-CH <sub>2</sub> OH) [6]   | The chemical environment of the carbonyl carbon changes significantly upon reduction to an alcohol, causing a large upfield shift from ~191 ppm to ~65 ppm.                 |
| Mass Spectrometry (m/z)                   | Molecular Ion [M] <sup>+</sup> at 152[7][8]                                      | Molecular Ion [M] <sup>+</sup> at 154[9][10]  | The reduction involves the addition of two hydrogen atoms to the vanillin molecule, increasing the molecular weight by two mass units.                                      |

## Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization are provided below.

### 1. Synthesis: Reduction of Vanillin to Vanillyl Alcohol

This protocol is adapted from established laboratory procedures for the sodium borohydride reduction of vanillin.[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Materials: Vanillin (1.0 g), 95% Ethanol, Sodium borohydride ( $\text{NaBH}_4$ , 0.25 g), 1.0 M Sodium hydroxide ( $\text{NaOH}$ ), 6 M Hydrochloric acid ( $\text{HCl}$ ), ice bath, round-bottom flask (25 mL), stir bar, stir plate.
- Procedure:
  - Dissolve 1.0 g of vanillin in 4.0 mL of 95% ethanol in a 25 mL round-bottom flask containing a magnetic stir bar.
  - Once the vanillin is fully dissolved, cool the flask in an ice-water bath.
  - In a separate small beaker, dissolve 0.25 g of sodium borohydride in 2.0 mL of 1.0 M  $\text{NaOH}$  solution.
  - Using a pipette, add the sodium borohydride solution dropwise to the stirring, cooled vanillin solution over a period of 10 minutes. The reaction is exothermic and may foam if the addition is too rapid.[\[11\]](#)[\[12\]](#)
  - After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes.
  - Re-cool the flask in the ice bath and slowly add 6 M  $\text{HCl}$  dropwise to quench the excess sodium borohydride. Continue adding  $\text{HCl}$  until the fizzing (hydrogen gas evolution) ceases.
  - Check the pH of the solution with pH paper to ensure it is acidic ( $\text{pH} \leq 2$ ).[\[11\]](#) The product, vanillyl alcohol, will precipitate as a white solid.

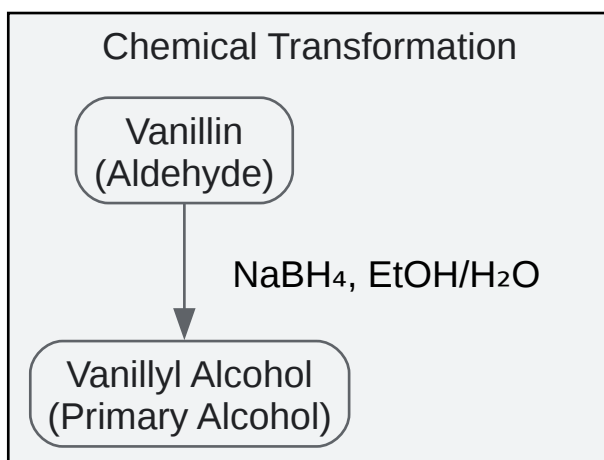
- Collect the solid product by vacuum filtration, washing with a small amount of ice-cold water.
- Allow the product to air dry completely before characterization.

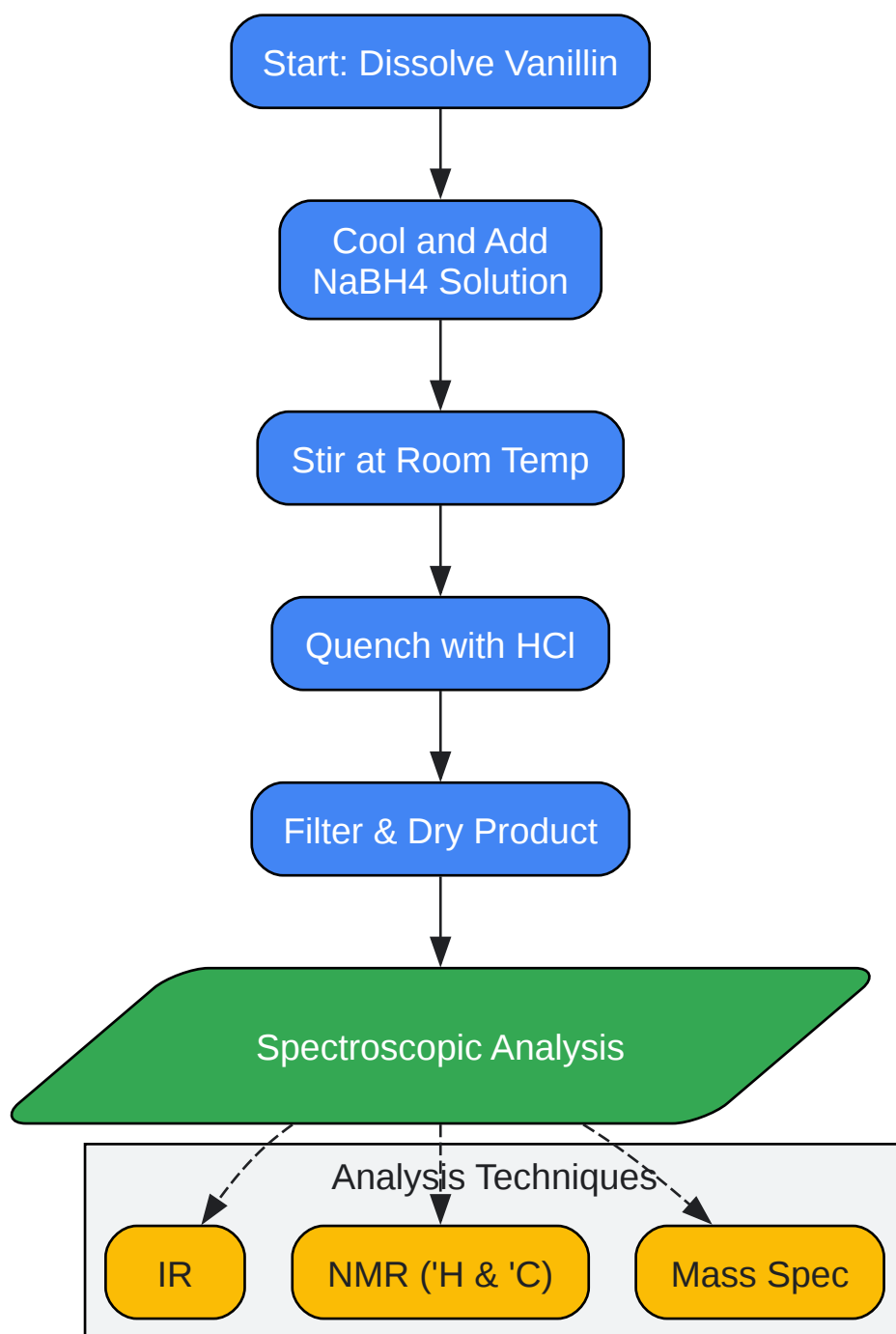
## 2. Spectroscopic Analysis

- Infrared (IR) Spectroscopy:
  - An Attenuated Total Reflectance (ATR) IR spectrum of the dry solid product can be obtained directly.
  - Alternatively, prepare a KBr pellet by grinding a small amount of the dry sample with potassium bromide and pressing it into a thin disk.
  - Acquire the spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Dissolve approximately 10-20 mg of the dry sample in about 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
  - Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- Mass Spectrometry (MS):
  - Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
  - The sample can be analyzed using various ionization techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate sample preparation.[\[14\]](#)[\[15\]](#)[\[16\]](#)

## Mandatory Visualization

The following diagrams illustrate the chemical transformation and the experimental workflow.





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